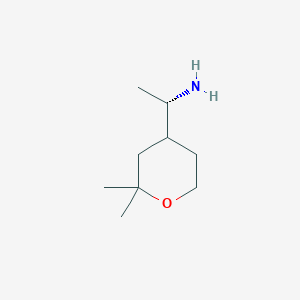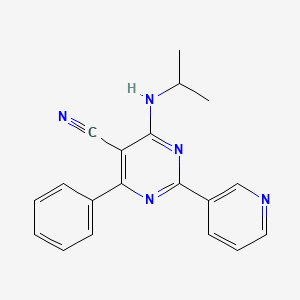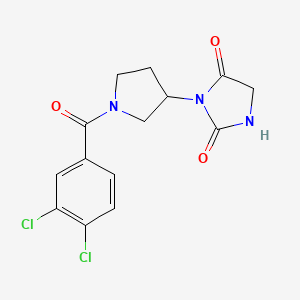
3,3,4,4,4-Pentafluorobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a chemical compound with the CAS Number: 29765-92-2 . It has a molecular weight of 227.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3,4,4,4-pentafluorobutane-1-sulfonamide . The InChI code for this compound is 1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) .Physical And Chemical Properties Analysis
3,3,4,4,4-Pentafluorobutane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 227.16 .Applications De Recherche Scientifique
Environmental Persistence and Toxicity
- Polyfluorinated Compounds (PFCs): PFCs, including perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), and related compounds, have raised concerns due to their toxicity and widespread presence in the environment. They are found in the blood of animals and humans globally. Research in this area highlights the long-term challenges they present to scientists, industry leaders, and public health officials (Lindstrom, Strynar, & Libelo, 2011).
Biotransformation and Antioxidant Responses
- Biotransformation in Plants: Research on the biotransformation of perfluorooctane sulfonamide (FOSA), an important PFOS precursor, in plants like soybean and pumpkin, has shown that FOSA is readily taken up and metabolized to PFOS and other compounds. This study also observed significant changes in antioxidant enzyme activities, indicating activation of antioxidant defense systems in plants exposed to FOSA (Zhao et al., 2018).
Environmental Monitoring and Human Exposure
- PFOS in Human Biomonitoring: Studies have shown that PFOS and its related compounds are detectable in human blood, indicating widespread exposure. Investigations into the sources and exposure pathways, particularly for vulnerable groups like children, are essential for understanding and mitigating health risks associated with these compounds (Toms et al., 2009).
Atmospheric Chemistry and Degradation
- Atmospheric Chemistry of Perfluorinated Compounds: The gas-phase reaction of perfluorinated compounds like N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE) with OH radicals has been studied to understand their atmospheric lifetime and degradation products. These studies contribute to the understanding of the environmental fate of these compounds and their impact on perfluorinated contamination (D’eon et al., 2006).
Environmental Fate and Effects
- Microbial Degradation of PFCs: Research into the environmental biodegradability of polyfluoroalkyl chemicals, including microbial degradation in soil and sediment, is crucial for evaluating the environmental fate and effects of these precursors and their derivatives. This knowledge aids in environmental monitoring and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5NO2S/c5-3(6,4(7,8)9)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEBYJVDVXBTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036932 |
Source


|
| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
CAS RN |
29765-92-2 |
Source


|
| Record name | 3,3,4,4,4-Pentafluorobutane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(4-ethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2658789.png)


![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)

![2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide](/img/structure/B2658796.png)







![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)